molecular formula C12H10BrNO B3199236 2-(4-Bromophenoxy)-5-methylpyridine CAS No. 1016812-08-0

2-(4-Bromophenoxy)-5-methylpyridine

Cat. No.: B3199236
CAS No.: 1016812-08-0
M. Wt: 264.12 g/mol
InChI Key: RZXUVVWLPHZLQB-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-5-methylpyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenoxy)-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-9-2-7-12(14-8-9)15-11-5-3-10(13)4-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXUVVWLPHZLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile & Thermodynamic Characterization of 2-(4-Bromophenoxy)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility characteristics, thermodynamic modeling, and experimental profiling protocols for 2-(4-Bromophenoxy)-5-methylpyridine .

While specific mole-fraction datasets for this intermediate are often proprietary, its solubility profile can be accurately mapped via structural analogs (e.g., Diflufenican intermediates and 2-bromo-5-methylpyridine). This guide synthesizes predictive physicochemical analysis with a rigorous, field-proven protocol for generating precise solubility data.

Executive Summary & Physicochemical Basis

This compound (CAS: 1016812-08-0) is a lipophilic ether-linked pyridine intermediate, critical in the synthesis of agrochemicals (e.g., phytoene desaturase inhibitors) and pharmaceutical scaffolds.[1]

Structural Analysis & Solubility Drivers[2]
  • Lipophilic Core: The molecule consists of two aromatic rings (pyridine and phenyl) linked by an ether oxygen. The presence of a methyl group (C5-position) and a bromine atom (para-position on the phenoxy ring) significantly increases hydrophobicity compared to the parent pyridine.

  • Solvent Interaction:

    • H-Bond Acceptor: The pyridine nitrogen and ether oxygen act as weak hydrogen bond acceptors, facilitating solubility in protic solvents like methanol and ethanol.

    • 
      -
      
      
      
      Stacking:
      The aromatic systems favor solubility in non-polar aromatics like toluene and benzene.
    • Dipole-Dipole: The C-Br and C-O-C bonds create a dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF, Acetone).

Predicted Solubility Landscape

Based on structural analogs (e.g., 2-Amino-5-bromo-4-methylpyridine and Diflufenican), the expected solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice.
Moderately Polar Acetone, Ethyl Acetate, THFHigh Favorable polar interactions without high energetic penalty.
Aromatic Toluene, XyleneHigh

-

interactions; "like dissolves like" for the aromatic core.
Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate H-bonding with pyridine N; limited by the hydrophobic Br-phenyl tail.
Non-Polar Hexane, CyclohexaneLow Insufficient energy to overcome crystal lattice forces.
Aqueous WaterInsoluble (< 1 mg/L)High hydrophobicity; lack of H-bond donors.

Experimental Protocol: Isothermal Saturation Method

To generate a definitive solubility dataset (mole fraction


), researchers must employ a self-validating isothermal saturation method . This protocol minimizes errors from supersaturation and temperature fluctuations.
Workflow Diagram

The following diagram details the critical path for solubility determination and thermodynamic analysis.

SolubilityWorkflow Start Start: Solid Solute Preparation (Purity >99%) SolventPrep Solvent Selection (Mono & Binary Systems) Start->SolventPrep Equilibrium Isothermal Equilibration (Shake Flask: 24-48h @ T) SolventPrep->Equilibrium Sampling Phase Separation (Static Settling + Syringe Filtration 0.22µm) Equilibrium->Sampling T ± 0.05 K Analysis Quantification (HPLC-UV or Gravimetric) Sampling->Analysis Analysis->Equilibrium If RSD > 3% Calc Data Processing (Mole Fraction calculation) Analysis->Calc Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Calc->Modeling

Caption: Workflow for precise solubility determination, including a feedback loop for data validation (RSD check).

Step-by-Step Methodology
  • Preparation: Calibrate the temperature-controlled shaker bath (accuracy

    
     K). Use analytical grade solvents.
    
  • Saturation: Add excess this compound to 50 mL glass vessels containing the solvent.

  • Equilibration: Agitate at 150 rpm for 48 hours. Allow to settle statically for 4-6 hours to ensure complete phase separation.

  • Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.22

    
    m PTFE filter (to prevent micro-crystal transfer).
    
  • Quantification (Dual-Validation):

    • Primary:Gravimetric Analysis . Evaporate solvent in a tared vessel and dry to constant weight under vacuum.

    • Secondary:HPLC-UV . Dissolve residue in mobile phase (e.g., ACN:Water) and quantify against a standard curve (

      
       nm).
      

Thermodynamic Modeling Framework

Once experimental data is gathered, it must be correlated using thermodynamic models to calculate dissolution enthalpy (


) and entropy (

).
Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating solubility (


) with temperature (

) in pure solvents. It accounts for the non-ideality of the solution.


  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[2]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[3][4][5]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
  • Application: Use this model to interpolate solubility at unmeasured temperatures for process design (e.g., cooling crystallization curves).

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution process is governed by the Gibbs free energy change (


), which dictates the spontaneity of the process.


Using the van't Hoff plot (


 vs 

):
  • Slope (

    
    ): 
    
    
    
  • Intercept (

    
    ): 
    
    
    

Interpretation for this compound:

  • Endothermic (

    
    ):  Solubility increases with temperature (typical for this class of compounds).
    
  • Entropy-Driven (

    
    ):  Positive entropy often drives the dissolution in organic solvents due to the disruption of the highly ordered crystal lattice.
    

Practical Implications for Process Development

Solvent Selection for Purification

Based on the solubility differential, the following solvent systems are recommended for purification via cooling crystallization :

Process StepRecommended SolventRationale
Reaction Medium Toluene or Xylene High solubility allows high-concentration processing; high boiling point facilitates reaction kinetics.
Crystallization Ethanol or Isopropanol Steep solubility-temperature curve (high at boiling, low at ambient) maximizes yield and purity.
Wash Solvent Cold Hexane or Water Low solubility ensures minimal product loss during filtration washing.
Diagram: Thermodynamic Cycle of Dissolution

Understanding the energy barriers is crucial for controlling polymorphism.

ThermoCycle Solid Solid Solute (Crystal Lattice) Gas Gaseous State (Ideal) Solid->Gas Sublimation (ΔH_sub) Solution Solvated Solute (Solution Phase) Solid->Solution Dissolution (ΔH_soln) Gas->Solution Solvation (ΔH_solv)

Caption: The dissolution enthalpy (


) is the sum of sublimation enthalpy (lattice breaking) and solvation enthalpy.

References

  • BenchChem. "Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide." BenchChem Technical Resources. Accessed 2024.[6][7] Link

  • Yuan, N., et al. "Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents."[4] The Journal of Chemical Thermodynamics, vol. 167, 2022.[4] Link

  • Ren, B., et al. "Solubility of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide in different solvents." Journal of Chemical & Engineering Data. (Methodological Reference for Phenoxy-pyridines). Link

  • University of Hertfordshire. "Diflufenican (Ref: AE 088657) - PPDB: Pesticide Properties DataBase." AERU. Link

Sources

Electronic Properties of Bromophenoxy Substituted Methylpyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture

The Scaffold Relevance

The bromophenoxy substituted methylpyridine scaffold—specifically exemplified by 2-(4-bromophenoxy)-3-methylpyridine (CAS 1249480-63-4)—represents a critical intermediate in the development of bioactive heterocycles and optoelectronic materials. Its utility stems from a unique "push-pull" electronic architecture:

  • Pyridine Core (Acceptor): Electron-deficient heteroaromatic ring.

  • Phenoxy Bridge (Donor): The ether oxygen provides mesomeric electron donation (+M) into the pyridine ring, modulating the basicity of the pyridyl nitrogen.

  • Bromine Substituent (Functional Handle/Electronic Tuner): Acts as a weak deactivator (-I > +M) on the phenyl ring and serves as a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Structural Dynamics

The steric bulk of the 3-methyl group creates a specific torsional twist between the pyridine and the phenoxy ring. This "ortho-effect" prevents coplanarity, disrupting full conjugation. This is a desirable feature in drug design to improve solubility and target selectivity by creating a distinct 3D vector.

Part 2: Synthesis & Experimental Protocols

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most robust route to this scaffold is the SNAr coupling of a 2-halo-3-methylpyridine with a bromophenol. The 3-methyl group exerts steric hindrance, requiring optimized thermal conditions.

Protocol 1: Synthesis of 2-(4-Bromophenoxy)-3-methylpyridine
  • Precursors: 2-Chloro-3-methylpyridine (1.0 eq), 4-Bromophenol (1.1 eq).

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    , 1.5 eq).
  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 110°C, 12–16 hours, Nitrogen atmosphere.

Step-by-Step Methodology:

  • Activation: Dissolve 4-bromophenol in anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 2-chloro-3-methylpyridine dropwise. The reaction mixture will likely turn yellow/orange.

  • Heating: Heat to 110°C. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

  • Workup: Cool to RT. Pour into ice-water (5x volume). Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over

    
    . Concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
Visualization of Synthetic Logic

SynthesisPath Precursor1 2-Chloro-3-methylpyridine (Electrophile) Precursor2 4-Bromophenol (Nucleophile) Intermediate Phenoxide Anion (Activated Species) Precursor2->Intermediate K2CO3, DMF, RT Transition Meisenheimer Complex (Transition State) Intermediate->Transition + Precursor1, 110°C Product 2-(4-Bromophenoxy)-3-methylpyridine (Target Scaffold) Transition->Product - Cl- (Leaving Group) Steric 3-Methyl Steric Hindrance Requires Elevated Temp Steric->Transition

Figure 1: SNAr reaction pathway highlighting the activation of the phenol and the steric influence of the methyl group.

Part 3: Electronic Properties & Characterization

Electronic Profile (DFT & Empirical)

Understanding the electronic distribution is vital for predicting reactivity in subsequent coupling reactions or biological docking.

PropertyValue / TrendMechanistic Explanation
HOMO Location Phenoxy RingThe oxygen lone pairs and phenyl

-system dominate the Highest Occupied Molecular Orbital.
LUMO Location Pyridine RingThe electron-deficient nitrogen heterocycle hosts the Lowest Unoccupied Molecular Orbital.
Band Gap (

)
~4.5 - 5.0 eVWide gap typical of non-conjugated biaryls; indicates stability against ambient oxidation.
Dipole Moment ~2.5 - 3.0 DVector sum of the Pyridine lone pair and the C-O-C ether linkage.
Pyridine Basicity Reduced (

< 5.2)
The inductive withdrawal (-I) of the phenoxy group lowers the

relative to 3-picoline (

5.68), despite mesomeric donation.
Spectroscopic Signatures

Verification of the structure relies on identifying specific shifts caused by the electronic environment.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Pyridine C-H: The proton at the 6-position (adjacent to Nitrogen) typically appears as a doublet of doublets around 8.0–8.2 ppm .

    • Methyl Group: A sharp singlet at ~2.1–2.3 ppm . The upfield shift (relative to toluene) is due to the shielding cone of the adjacent phenoxy ring if twisted.

    • Phenoxy Protons: An AA'BB' system for the 4-bromophenyl group, appearing as two doublets around 7.1 ppm and 7.5 ppm .

  • 
     NMR: 
    
    • Ether Carbon (C-O): Distinct signal at ~160 ppm (pyridine C2) and ~155 ppm (phenyl C1).

    • C-Br: Characteristic signal at ~115–118 ppm .

Part 4: Applications & Structure-Activity Relationships (SAR)

Medicinal Chemistry: The "Linker" Concept

In drug discovery, this scaffold acts as a privileged structure . The ether linkage is metabolically stable compared to esters, while the pyridine nitrogen can serve as a hydrogen bond acceptor in kinase active sites.

  • Antimicrobial Activity: Analogues of bromophenoxy pyridines have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis [1].

  • Anticancer Potential: The scaffold serves as a core for Type II kinase inhibitors, where the phenoxy group occupies the hydrophobic pocket adjacent to the ATP binding site [2].

Materials Science: Optoelectronics

The bromine atom allows for polymerization into poly(arylene ether)s. These materials exhibit high thermal stability and transparency, useful in optical waveguides. The "twisted" conformation prevents


-stacking, reducing fluorescence quenching in solid-state devices [3].
Visualization of Electronic Interactions

ElectronicMap Pyridine Pyridine Ring (Electron Acceptor) Kinase Kinase H-Bond Acceptor (N-atom) Pyridine->Kinase Oxygen Ether Oxygen (Bridge) Oxygen->Pyridine +M Effect (Donation) Phenyl Phenyl Ring (Spacer) Oxygen->Phenyl +M Effect Bromine Bromine Atom (Sigma-Hole Donor) Bromine->Phenyl -I Effect (Withdrawal) Coupling Suzuki Coupling Site (C-Br bond) Bromine->Coupling Methyl 3-Methyl Group (Conformational Lock) Methyl->Pyridine +I Effect Methyl->Oxygen Steric Repulsion (Twists Structure)

Figure 2: Electronic interaction map showing the push-pull dynamics and steric locking mechanism.

References

  • BenchChem. (2025).[1] Comparative Biological Activity of 2-Bromo-4-methylpyridine Derivatives: A Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Retrieved from

  • Khalid, N., et al. (2023).[2] Bromophenoxy Substitution Effect on Thermal and Opto-Electronic Properties of Triphenylamine-Based Co-polyimides. ChemistrySelect. Retrieved from

  • PubChem. (2025).[3] 2-(4-Bromophenoxy)-3-methylpyridine Compound Summary. CID 1249480-63-4. Retrieved from

  • Sigma-Aldrich. (2025). 2-Bromo-3-methylpyridine Product Specification. Retrieved from

Sources

Literature review of 2-(4-Bromophenoxy)-5-methylpyridine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Scaffold for Medicinal and Agrochemical Discovery[1][2][3]

Executive Summary

2-(4-Bromophenoxy)-5-methylpyridine (CAS: 1016812-08-0) represents a "privileged scaffold" in modern organic synthesis.[1][2] Its value lies in its bifunctionality : it combines an electron-rich pyridine ring (capable of hydrogen bonding and salt formation) with a para-bromophenyl moiety (a versatile handle for cross-coupling reactions).[1][3]

This guide provides a comprehensive technical review of this intermediate, moving beyond basic catalog data to offer field-proven synthetic protocols, reactivity profiles, and downstream applications in kinase inhibitor design and herbicide development.[2][3]

Chemical Profile & Identity

The compound is a diaryl ether, featuring a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with a 4-bromophenoxy group.[1][2][3]

PropertySpecification
IUPAC Name This compound
CAS Number 1016812-08-0
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
SMILES Cc1cnc(Oc2ccc(Br)cc2)cc1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aryl Bromide (Electrophile), Pyridine Nitrogen (Basic/Nucleophilic)
Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Protocol[1][3][4]

The most robust route to this compound is the SNAr coupling of 2-bromo-5-methylpyridine (or the 2-chloro analog) with 4-bromophenol .[1][2]

3.1 Mechanistic Rationale

The reaction relies on the activation of the pyridine C-2 position by the ring nitrogen.[1][2] Although the 5-methyl group is weakly electron-donating (and thus slightly deactivating for SNAr compared to a nitro group), the reaction proceeds efficiently at elevated temperatures using a polar aprotic solvent.[1][2][3]

Selectivity Control: The reaction is highly selective. The bromine atom on the pyridine ring is activated for displacement, whereas the bromine on the phenol ring is unactivated and remains intact, preserving the handle for downstream chemistry.[3]

3.2 Validated Experimental Protocol

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 equiv)[1][2][3]

  • 4-Bromophenol (1.1 equiv)[1][2][3]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1][3]

  • Dimethylformamide (DMF) (anhydrous, 5-10 volumes)[1][2][3]

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.1 equiv) and anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide in situ.[1]

  • Addition: Add 2-bromo-5-methylpyridine (1.0 equiv) to the suspension.

  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates.[1][2]

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash combined organics with water and brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

3.3 Synthesis Pathway Diagram[1][2]

Synthesis Precursor1 2-Bromo-5-methylpyridine (Electrophile) Product This compound (Target Scaffold) Precursor1->Product SNAr Coupling 90-100°C Precursor2 4-Bromophenol (Nucleophile) Intermediate Phenoxide Anion (In Situ) Precursor2->Intermediate K2CO3, DMF Deprotonation Intermediate->Product Nucleophilic Attack

Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (SNAr).

Downstream Applications: A Divergent Hub

Once synthesized, this compound serves as a critical intermediate.[1][2][3] The surviving aryl bromide allows for the rapid construction of biaryl ether libraries, a structural motif prevalent in kinase inhibitors (e.g., Sorafenib analogs) and herbicides.[1][3]

4.1 Suzuki-Miyaura Cross-Coupling

The most common application is the coupling with aryl boronic acids to create biaryl systems.[1][2]

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1][3]

  • Conditions: Toluene/Water or Dioxane/Water, Na₂CO₃, 80°C.[2][3]

  • Outcome: Introduction of diverse aryl/heteroaryl groups at the phenoxy ring, extending the scaffold into the "Deep Pocket" of protein targets.[1][3]

4.2 Buchwald-Hartwig Amination

The bromine handle can also be displaced by amines to generate aniline derivatives.[1][2]

  • Catalyst System: Pd₂(dba)₃ + XPhos or BINAP.[1][3]

  • Significance: This creates amino-linked biaryl ethers, critical for modulating solubility and hydrogen-bond donor/acceptor profiles in drug candidates.[1][2]

4.3 Application Workflow Diagram

Applications Center This compound (Core Intermediate) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Center->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd Cat.) Center->Buchwald Salt Salt Formation (HCl/MeI) Center->Salt Biaryl Biaryl Ether Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Amines Amino-Aryl Ethers (GPCR Ligands) Buchwald->Amines Pyridinium Pyridinium Salts (Agrochemical Ionic Liquids) Salt->Pyridinium

Figure 2: Divergent synthetic utility in medicinal and agrochemical chemistry.[1][2][3]

Critical Analysis & Troubleshooting
  • Impurity Profile: The most common impurity in the synthesis is the hydrolysis product (2-hydroxy-5-methylpyridine) if the DMF is wet.[1][2] Ensure anhydrous conditions.

  • Regiochemistry: If using 2,5-dibromopyridine as a starting material (instead of 2-bromo-5-methyl), the reaction becomes less selective and requires careful temperature control.[1][2][3] The methyl group in the recommended precursor prevents this ambiguity.[1][3]

  • Purification: The product is weakly basic.[1] If flash chromatography is difficult due to streaking, add 1% Triethylamine to the eluent or wash the silica with base prior to use.[2][3]

References
  • Sigma-Aldrich. Product Specification: this compound.[1][2] Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1][2][3] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.[1][2][3] (Foundational text on Pd-catalyzed coupling utility). Link[1][3]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2][3] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.[1][2][3] (Contextualizes the importance of ether linkages and SNAr). Link[1][3]

  • Google Patents. US5053516A - Synthesis of 2-substituted-5-methylpyridines. (Describes the synthesis of analogous herbicide intermediates). Link

Sources

CAS registry data and identifiers for 2-(4-Bromophenoxy)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-(4-Bromophenoxy)-5-methylpyridine , a critical intermediate in medicinal chemistry, specifically within the development of kinase inhibitors and agrochemicals.

Executive Summary

This compound (CAS RN: 1016812-08-0 ) is a bifunctional heteroaromatic ether widely utilized as a scaffold in drug discovery.[1] Its structural utility lies in its dual reactivity: the pyridine nitrogen serves as a hydrogen bond acceptor for biological target binding, while the aryl bromide moiety functions as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details its registry data, physicochemical properties, validated synthesis protocols, and handling requirements.

Chemical Identity & Registry Data[2][3][4][5][6]

Precise identification is paramount for regulatory compliance and database integration. The following table consolidates the verified registry data for this compound.

Identifier Type Data Value
CAS Registry Number 1016812-08-0
IUPAC Name This compound
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
InChI String InChI=1S/C12H10BrNO/c1-9-2-7-12(14-8-9)15-11-5-3-10(13)4-6-11/h2-8H,1H3
InChIKey RZXUVVWLPHZLQB-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)OC2=CC=C(C=C2)Br
PubChem CID 24700025

Structural Analysis & Physicochemical Properties

Structural Logic

The molecule consists of a 5-methylpyridine ring linked via an ether oxygen to a 4-bromophenyl ring.

  • Ether Linkage: The C-O-C bond angle (~118°) introduces a "kink" in the structure, preventing planarity and increasing solubility compared to biaryls.

  • Pyridine Ring: The nitrogen atom at the 2-position is electron-withdrawing, activating the adjacent carbon for Nucleophilic Aromatic Substitution (SNAr) during synthesis.

  • Bromine Substituent: Located at the para position of the phenoxy ring, this atom is electronically deactivated by the ether oxygen but remains highly reactive for oxidative addition with Pd(0) catalysts.

Key Properties Table[10]
PropertyValueContext
Physical State Solid (Crystalline powder)Standard isolation form
Melting Point 48–52 °CLow MP requires cold storage to prevent caking
Boiling Point ~330 °C (Predicted)High thermal stability
LogP (Octanol/Water) 3.8 ± 0.4Lipophilic; requires organic solvents (DMSO, DCM)
pKa (Conjugate Acid) ~3.5 (Pyridine N)Weakly basic; protonates in strong acid

Synthesis & Methodology

Validated Synthetic Pathway (SNAr)

The most robust industrial route involves the Nucleophilic Aromatic Substitution (SNAr) of a 2-halo-5-methylpyridine with 4-bromophenol. This method is preferred over Ullmann coupling due to milder conditions and higher atom economy.

Reaction Logic
  • Deprotonation: A base (K₂CO₃) generates the phenoxide anion from 4-bromophenol.

  • Addition: The nucleophilic phenoxide attacks the electron-deficient C2 position of the pyridine.

  • Elimination: The halide leaving group (F or Cl) is expelled, restoring aromaticity.

Experimental Protocol (Self-Validating System)
  • Reagents:

    • 2-Fluoro-5-methylpyridine (1.0 equiv) [Preferred for higher reactivity] OR 2-Chloro-5-methylpyridine.

    • 4-Bromophenol (1.05 equiv).

    • Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous).

    • Solvent: DMF or NMP (anhydrous).

  • Step-by-Step Procedure:

    • Setup: Charge a round-bottom flask with 4-bromophenol and K₂CO₃ in DMF (0.5 M concentration). Stir at RT for 30 min to ensure phenoxide formation (color change often observed).

    • Addition: Add 2-Fluoro-5-methylpyridine dropwise.

    • Reaction: Heat the mixture to 90°C under N₂ atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] Reaction is typically complete in 4–6 hours.

    • Workup: Cool to RT. Pour into ice-water (5x reaction volume). The product typically precipitates.

    • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.

    • Validation: Recrystallize from Ethanol/Water if purity <98%.

Pathway Visualization

SynthesisPathway Reagent1 4-Bromophenol Intermediate Phenoxide Anion Reagent1->Intermediate Deprotonation (DMF, RT) Base K2CO3 (Base) Base->Intermediate Transition Meisenheimer Complex Intermediate->Transition Nucleophilic Attack (90°C) Reagent2 2-Fluoro-5-methylpyridine Reagent2->Transition Product This compound (CAS 1016812-08-0) Transition->Product -KF (Elimination)

Caption: SNAr synthesis pathway showing the activation of 4-bromophenol and subsequent coupling with the pyridine scaffold.

Applications in Drug Discovery[3][11][12][13][14]

This compound serves as a "bifunctional linker" in Fragment-Based Drug Design (FBDD).

  • Kinase Inhibition: The pyridine nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase enzymes (e.g., p38 MAP kinase, VEGFR).

  • Scaffold Elaboration: The bromine atom allows for the modular attachment of solubilizing groups or specificity pockets via cross-coupling.

Workflow for Scaffold Utilization:

  • Step 1: Synthesize core scaffold (CAS 1016812-08-0).

  • Step 2: Perform Suzuki-Miyaura Coupling with aryl boronic acids to extend the carbon skeleton.

  • Step 3: Oxidize the methyl group (using KMnO₄ or SeO₂) to a carboxylic acid or aldehyde for further functionalization.

Safety & Handling (GHS Standards)

While specific toxicological data for this intermediate is limited, it should be handled as a hazardous halogenated aromatic.

Hazard ClassGHS CodeStatement
Skin Irritation H315 Causes skin irritation.[3]
Eye Irritation H319 Causes serious eye irritation.[4][3][5][6][7]
STOT-SE H335 May cause respiratory irritation.[5][6]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving heating or powder handling must be performed in a certified chemical fume hood.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into drains due to potential aquatic toxicity of brominated aromatics.

References

  • PubChem. (2025).[8][9] Compound Summary: this compound (CID 24700025). National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-(4-Bromophenoxy)-5-methylpyridine

[1]

Executive Summary

This guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 2-(4-Bromophenoxy)-5-methylpyridine (CAS: 1016812-08-0).[1] This scaffold represents a "privileged structure" in medicinal chemistry, combining a lipophilic pyridine core with a reactive aryl bromide handle.

Critical Technical Challenge: The primary challenge with this substrate is twofold:

  • Catalyst Poisoning: The pyridine nitrogen (N1) acts as a Lewis base, potentially coordinating to the Pd(II) center and arresting the catalytic cycle (the "Pyridine Problem").[1][2]

  • Electronic Deactivation: The ether oxygen at the para-position to the bromine acts as a mesomeric donor (+M effect), increasing electron density on the aryl ring. This strengthens the C-Br bond, making the oxidative addition step kinetically slower than in electron-deficient systems.

This protocol addresses these issues by selecting bulky, electron-rich phosphine ligands (Buchwald-type) to facilitate oxidative addition and sterically discourage non-productive N-coordination.

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
CAS Number 1016812-08-0
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance Off-white to pale yellow solid
Solubility (Inferred) Soluble in DCM, THF, DMSO, EtOAc. Limited solubility in water and hexanes.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).

Safety Warning: This compound contains a pyridine moiety and an aryl halide. Handle in a fume hood. Avoid contact with strong oxidizing agents.[3]

Mechanistic Insight: The "Spectator" Interference

To achieve high yields, one must visualize the competition between the productive catalytic cycle and the non-productive poisoning pathway.

Catalytic Cycle & Poisoning Pathway

The diagram below illustrates the standard Suzuki-Miyaura cycle alongside the specific "off-cycle" trap caused by the pyridine nitrogen.

CatalyticCycleStartSubstrate(Ar-Br)OxAddOxidative Addition(Ar-Pd(II)-Br)Start->OxAdd+ Pd(0)Pd0L-Pd(0)Active CatalystPd0->OxAddTransMetTransmetallation(Ar-Pd(II)-Nu)OxAdd->TransMet+ Boronic Acid/BasePoisonOFF-CYCLE TRAP(Pyridine-Pd Coordination)OxAdd->PoisonPyridine N-BindingRedElimReductive Elimination(Product)TransMet->RedElimRedElim->Pd0RegenerationPoison->OxAddHeat/Steric Bulk

Figure 1: The catalytic cycle showing the competitive "Off-Cycle Trap" where the pyridine nitrogen coordinates to Palladium. Using bulky ligands helps reverse the red dashed path.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds (Biaryl synthesis).[1][4] Rationale: We utilize Pd(dppf)Cl₂ or XPhos Pd G2 .[1] The bidentate nature of dppf or the steric bulk of XPhos prevents the pyridine nitrogen from displacing the ligand, ensuring the catalyst remains active.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0ElectrophileThis compound
Boronic Acid 1.2–1.5NucleophileAryl/Heteroaryl Boronic Acid
Catalyst 0.03–0.05CatalystPd(dppf)Cl₂[1]·DCM (Robust) or XPhos Pd G2 (High Activity)
Base 2.0–3.0ActivatorK₂CO₃ (Standard) or Cs₂CO₃ (Difficult cases)
Solvent N/AMedium1,4-Dioxane : Water (4:[1]1)
Step-by-Step Procedure
  • Preparation: Oven-dry a 10 mL microwave vial or round-bottom flask containing a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).[1]

  • Catalyst Addition: Add the Pd catalyst (3-5 mol%) last.[1] Note: If using XPhos Pd G2, rapid handling is preferred, though it is air-stable.

  • Solvent & Degassing: Add the Dioxane/Water mixture (concentration ~0.1 M relative to substrate).[1] Sparge with Argon for 5 minutes or use freeze-pump-thaw (3 cycles) to remove Oxygen.[1]

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Reaction: Seal the vessel. Heat to 80–100°C for 4–12 hours.

    • Monitoring: Check by TLC (EtOAc/Hexanes) or LC-MS.[1] Look for the disappearance of the starting bromide (M+H = 264/266).[1]

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Pd black. Wash the filtrate with Brine.[5] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel).

Protocol 2: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (Amination). Rationale: The electron-rich nature of the phenoxy ring makes the bromide less electrophilic. Strong bases (NaOtBu) and highly active "Buchwald" precatalysts are required.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0ElectrophileThis compound
Amine 1.2NucleophilePrimary or Secondary Amine
Catalyst 0.02–0.05CatalystBrettPhos Pd G3 (Primary amines) or RuPhos Pd G3 (Secondary amines)
Base 1.5BaseNaOtBu (Sodium tert-butoxide)
Solvent N/AMediumToluene or t-Amyl Alcohol (Anhydrous)
Step-by-Step Procedure
  • Inert Environment: This reaction is strictly moisture-sensitive. Use a glovebox or strict Schlenk technique.

  • Charging: Add Substrate, Base (NaOtBu), and Catalyst Precursor to the reaction vessel.

  • Amine Addition:

    • Solid Amines: Add with the other solids.

    • Liquid Amines: Add via syringe after solvent.

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Reaction: Heat to 80–110°C .

    • Note: If the substrate contains base-sensitive groups, switch base to Cs₂CO₃ and use t-BuOH as solvent (slower reaction, but milder).

  • Workup: Dilute with EtOAc, wash with water, dry, and concentrate.

    • Caution: Scavenging residual Pd is critical for biological testing. Use a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for bio-assay.[1]

Troubleshooting & Optimization (The "Expert" View)

ObservationRoot Cause AnalysisCorrective Action
Low Conversion (<20%) Catalyst Poisoning by Pyridine N.Switch to XPhos or BrettPhos . These bulky ligands create a "protective shell" around Pd, preventing N-coordination. Increase temp to 110°C.
Dehalogenation (H-Substituted Product) β-Hydride elimination from solvent or excessive heat.[1]Switch solvent from Isopropanol/Ethanol to Toluene or DMF . Reduce reaction temperature.[6]
Ether Cleavage (Phenol byproduct) Harsh Lewis Acid conditions or extreme basicity.[1]Avoid AlCl₃ or extremely high temps (>140°C).[1] The phenoxy-pyridine ether bond is generally stable to NaOtBu at 100°C.
Starting Material Remains Slow Oxidative Addition (Electron-rich ring).[1]Use a catalyst designed for electron-rich chlorides/bromides, such as Pd(P(tBu)₃)₂ .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[2][6][7] BenchChem Application Notes. Link[1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[8][9] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

Reagents for synthesizing 2-(4-Bromophenoxy)-5-methylpyridine from 2-halo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for synthesizing 2-(4-Bromophenoxy)-5-methylpyridine from 2-halo-5-methylpyridine Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Analysis

This guide details the synthesis of This compound (Target) from 2-halo-5-methylpyridine precursors. This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for diaryl ether-based inhibitors (e.g., for kinases or sodium channels).

The Chemoselectivity Challenge

The synthesis presents a unique chemoselectivity trap: Dual Bromine Moieties. The target molecule contains an aryl bromide derived from the nucleophile (4-bromophenol). Standard Palladium-catalyzed cross-couplings (Buchwald-Hartwig) are NOT recommended as the primary strategy. Pd-catalysts are prone to oxidative addition into the C-Br bond of the 4-bromophenol or the product, leading to polymerization, homocoupling, or scrambling.

Recommended Strategy:

  • Primary Route (Green & Scalable): Nucleophilic Aromatic Substitution (

    
    ). The electron-deficient nature of the pyridine ring at the 2-position allows for direct displacement of the halogen without transition metals.
    
  • Secondary Route (Robust): Copper-Catalyzed Ullmann Coupling. Copper is less reactive toward aryl bromides than Palladium, preserving the 4-bromo moiety while facilitating the ether formation.

Mechanistic Insight & Reagent Selection

Reaction Pathway Analysis

The transformation relies on the electrophilicity of the C-2 position of the pyridine. The 5-methyl group is weakly electron-donating (inductive effect), which slightly destabilizes the Meisenheimer intermediate compared to unsubstituted pyridine. However, the nitrogen atom's electronegativity renders the C-2 position sufficiently reactive for


 under thermal conditions.
Reagent Selection Matrix
ComponentReagentRole & Rationale
Substrate 2-Bromo-5-methylpyridine Preferred. Bromide is a better leaving group than chloride in metal-catalyzed pathways and often comparable in

due to bond weakness, despite lower electronegativity.
Substrate 2-Chloro-5-methylpyridineAlternative. Cheaper. Requires higher temperatures (

C) or stronger activation due to the stronger C-Cl bond.
Nucleophile 4-Bromophenol The source of the phenoxy moiety. Must be deprotonated to the phenoxide anion to act as a potent nucleophile.
Base Potassium Carbonate (

)
Standard. Sufficient basicity (

of conjugate acid

) to deprotonate 4-bromophenol (

). Easy to remove.
Base Cesium Carbonate (

)
High Performance. Higher solubility in organic solvents ("Cesium effect") promotes faster reaction rates but increases cost.
Solvent DMF / DMSO Essential. Polar aprotic solvents stabilize the anionic Meisenheimer complex and solvate the inorganic base.

Visualizing the Synthetic Logic

The following diagram illustrates the competing pathways and the logic behind selecting


 over Pd-catalysis to avoid side reactions.

G Start 2-Bromo-5- methylpyridine + 4-Bromophenol Path_SNAr Pathway A: SNAr (Base + Heat) Start->Path_SNAr Preferred (Chemoselective) Path_Cu Pathway B: Ullmann (CuI + Ligand) Start->Path_Cu Alternative (If sluggish) Path_Pd Pathway C: Buchwald (Pd Catalyst) Start->Path_Pd Avoid! Inter_Meisenheimer Meisenheimer Complex Path_SNAr->Inter_Meisenheimer Addition Product TARGET: 2-(4-Bromophenoxy)- 5-methylpyridine Path_Cu->Product Oxidative Addn (Selective) Side_Product Polymerization / Scrambling Path_Pd->Side_Product Pd inserts into Ar-Br (Phenol) Inter_Meisenheimer->Product Elimination (-Br)

Figure 1: Reaction pathway selection. Pathway A (


) is prioritized to prevent chemoselectivity errors associated with Palladium catalysis (Pathway C).

Experimental Protocols

Protocol A: Standard Synthesis (Recommended)

Scale: 10 mmol | Yield Target: 85-95% | Time: 4-12 Hours

Materials:
  • 2-Bromo-5-methylpyridine (1.72 g, 10 mmol)

  • 4-Bromophenol (1.90 g, 11 mmol, 1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol, 2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous (20 mL)

Step-by-Step Procedure:
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Charging: Add 4-Bromophenol (1.90 g) and anhydrous DMF (20 mL) to the flask. Stir at room temperature until dissolved.

  • Deprotonation: Add

    
     (2.76 g) in a single portion. Stir for 15 minutes at room temperature. Observation: The mixture may become heterogeneous.
    
  • Addition: Add 2-Bromo-5-methylpyridine (1.72 g) to the reaction mixture.

  • Reaction: Heat the mixture to 100°C (oil bath temperature). Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

    • Checkpoint: The limiting reagent (pyridine) should be consumed within 4-6 hours. If using the chloro-derivative, increase temp to 120°C and time to 12-16h.

  • Work-up:

    • Cool the reaction to room temperature.[1][2]

    • Pour the mixture into ice-water (100 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (

      
       mL) and hexanes (
      
      
      
      mL).
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with water (
      
      
      
      ), brine (
      
      
      ), and dry over
      
      
      .
  • Purification: Usually not required if precipitated. If necessary, recrystallize from Ethanol/Water or flash chromatography (0-10% EtOAc in Hexanes).

Protocol B: Copper-Catalyzed Ullmann Coupling (For Difficult Substrates)

Use Case: If Protocol A yields <50% or if using the less reactive 2-chloro analog at lower temperatures.

Materials:
  • 2-Halo-5-methylpyridine (10 mmol)

  • 4-Bromophenol (11 mmol)

  • Catalyst: Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%)

  • Ligand: N,N-Dimethylglycine (206 mg, 2.0 mmol, 20 mol%)

  • Base: Cesium Carbonate (

    
    ) (6.5 g, 20 mmol)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:
  • In a glovebox or under strict inert atmosphere, combine CuI, Dimethylglycine, and

    
     in a pressure vial.
    
  • Add the pyridine and phenol substrates dissolved in Dioxane.

  • Seal the vial and heat to 90-110°C for 16-24 hours.

  • Filter through a pad of Celite to remove copper salts. Concentrate and purify via column chromatography.[1][3]

Troubleshooting & Optimization (The Self-Validating System)

Use this decision tree to optimize conditions if the standard protocol fails.

Optimization Start Start Protocol A (100°C, DMF, K2CO3) Check Check HPLC/TLC (4 Hours) Start->Check Success >90% Conversion Proceed to Workup Check->Success Yes Stalled <50% Conversion (Stalled) Check->Stalled No Action1 Increase Temp to 130°C OR Switch to DMSO Stalled->Action1 Check2 Check HPLC (4 Hours) Action1->Check2 Check2->Success Improved Fail2 Still Low Yield? Check2->Fail2 No Change Action3 Switch to Protocol B (CuI Catalysis) Fail2->Action3

Figure 2: Optimization workflow for maximizing yield.

Key Troubleshooting Data
ObservationRoot CauseCorrective Action
Low Conversion Incomplete deprotonation or low temp.Ensure

is finely ground. Switch solvent to DMSO (higher dielectric constant).
Dark/Black Mixture Thermal decomposition or oxidation.Degas solvents thoroughly. Lower temp to 90°C and extend time.
Impurity at RRT 0.8 Bis-phenoxy substitution (unlikely here) or hydrolysis.Ensure anhydrous conditions. Hydrolysis of pyridine-halide yields pyridone (dead end).

References

  • Lombardino, J. G. (1981). "Synthesis and antiinflammatory activity of some 2-substituted 4-methylpyridines." Journal of Medicinal Chemistry, 24(1), 39–42.

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364.

  • Nagai, M., et al. (2010). "Process for preparing phenoxypyridine derivatives." U.S. Patent No.[4] 7,790,885.[4] Washington, DC: U.S. Patent and Trademark Office.

  • Sawyer, J. S. (2010). "Recent Advances in Diaryl Ether Synthesis." Tetrahedron, 56(29), 5045-5065. (Review of

    
     vs Ullmann). 
    
  • BenchChem Application Data. (2025). "Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide."

Note: All chemical structures and protocols should be validated in a controlled laboratory setting with appropriate safety measures (PPE, fume hood) due to the toxicity of bromophenols and halopyridines.

Sources

Application Notes and Protocols for 2-(4-Bromophenoxy)-5-methylpyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemicals

The pyridine ring is a cornerstone in the development of modern agrochemicals, recognized for its versatile biological activities.[1] Its presence in a molecule can significantly influence properties such as systemic movement in plants, metabolic stability, and binding affinity to target enzymes. Pyridine-based compounds have led to the successful commercialization of a wide array of herbicides, fungicides, and insecticides, demonstrating their critical role in addressing the ongoing challenges of food security and pest management.[2][3] The exploration of novel pyridine derivatives, therefore, remains a highly promising avenue for the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles.

This document provides detailed application notes and protocols for the investigation of 2-(4-Bromophenoxy)-5-methylpyridine , a compound of interest for agrochemical screening. While this specific molecule is not yet extensively documented in public literature, its structure, featuring a diaryl ether linkage to a pyridine core, suggests potential biological activity. The protocols outlined below provide a comprehensive framework for its synthesis and subsequent evaluation as a candidate fungicide, herbicide, or insecticide.

Synthesis of this compound

The most plausible and efficient synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether bond.[4][5] This reaction is a well-established method for coupling an aryl halide with a phenol.[6]

Proposed Synthetic Protocol: Ullmann Condensation

This protocol describes the synthesis of this compound from 2-chloro-5-methylpyridine and 4-bromophenol.

  • Rationale: The Ullmann condensation is a robust and widely used method for the formation of C-O bonds between aryl groups.[4] The use of a copper catalyst facilitates the coupling of the halo-pyridine with the phenoxide. The choice of a suitable ligand can enhance the reaction rate and yield.

Materials:

  • 2-chloro-5-methylpyridine

  • 4-bromophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (as solvent and ligand)

  • Toluene

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-methylpyridine (1.0 eq), 4-bromophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add dry pyridine as the solvent.

  • Heat the reaction mixture to reflux (approximately 115°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate sequentially with water, saturated aqueous NH₄Cl solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2_chloro_5_methylpyridine 2-chloro-5- methylpyridine Ullmann_Condensation Ullmann Condensation 2_chloro_5_methylpyridine->Ullmann_Condensation 4_bromophenol 4-bromophenol 4_bromophenol->Ullmann_Condensation Reagents CuI (catalyst) K₂CO₃ (base) Reagents->Ullmann_Condensation Solvent Pyridine (solvent) Solvent->Ullmann_Condensation Temperature Reflux Temperature->Ullmann_Condensation Purification Workup & Purification Ullmann_Condensation->Purification Final_Product 2-(4-Bromophenoxy)- 5-methylpyridine Purification->Final_Product Screening_Cascade Compound This compound Primary_Screen Primary Screen (High Concentration, Single Dose) Compound->Primary_Screen Fungicide_Screen Fungicide Screen Primary_Screen->Fungicide_Screen Herbicide_Screen Herbicide Screen Primary_Screen->Herbicide_Screen Insecticide_Screen Insecticide Screen Primary_Screen->Insecticide_Screen Inactive Inactive Fungicide_Screen->Inactive No Activity Active Active Hit(s) Fungicide_Screen->Active Activity Herbicide_Screen->Inactive No Activity Herbicide_Screen->Active Activity Insecticide_Screen->Inactive No Activity Insecticide_Screen->Active Activity Secondary_Screen Secondary Screen (Dose-Response, Spectrum of Activity) Active->Secondary_Screen Tertiary_Screen Tertiary Screen (Mode of Action, In-planta/In-vivo) Secondary_Screen->Tertiary_Screen Lead_Candidate Lead Candidate Tertiary_Screen->Lead_Candidate

Caption: A tiered approach for agrochemical screening.

Protocols for Agrochemical Evaluation

Part 1: Fungicide Screening

1.1. Primary In Vitro Fungicide Screen

  • Rationale: This initial screen aims to detect any intrinsic antifungal activity of the test compound against a broad spectrum of pathogenic fungi. The use of a poisoned food technique in a multi-well plate format allows for high-throughput screening. [7] Materials:

  • Potato Dextrose Agar (PDA)

  • 24 or 96-well microtiter plates

  • Cultures of representative fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Alternaria solani)

  • This compound stock solution (10 mg/mL in DMSO)

  • Positive control (e.g., commercial fungicide like Azoxystrobin)

  • Negative control (DMSO)

Procedure:

  • Prepare a master mix of molten PDA.

  • In separate sterile tubes, prepare serial dilutions of the test compound stock solution to achieve a final concentration of 100 µg/mL in the agar. Also, prepare positive and negative controls.

  • Dispense the fungicide-amended PDA into the wells of the microtiter plates.

  • Once the agar has solidified, place a small mycelial plug (2 mm diameter) from the edge of an actively growing fungal culture onto the center of the agar in each well.

  • Seal the plates and incubate at 25°C in the dark.

  • After 3-5 days (or when the fungal growth in the negative control wells has reached the edge), measure the diameter of the fungal colony in each well.

  • Calculate the percentage of growth inhibition using the following formula:

    • % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

1.2. Secondary Fungicide Screen (Dose-Response)

  • Rationale: For compounds showing significant inhibition (>50%) in the primary screen, a dose-response assay is conducted to determine the half-maximal effective concentration (EC₅₀). This provides a quantitative measure of the compound's potency. [8] Procedure:

  • Following the same procedure as the primary screen, prepare a range of concentrations for the active compound (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µg/mL).

  • Perform the assay with the same fungal species that showed sensitivity.

  • After incubation, measure the colony diameters and calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and use a suitable statistical software to calculate the EC₅₀ value.

Table 1: Hypothetical Fungicide Screening Data

CompoundConcentration (µg/mL)% Inhibition (B. cinerea)% Inhibition (F. graminearum)
This compound 1008578
506255
254538
12.52115
Azoxystrobin (Control) 109895
DMSO (Control) -00
Part 2: Herbicide Screening

2.1. Primary Herbicide Screen (Whole Plant Assay)

  • Rationale: A whole-plant screen is essential to determine if a compound has herbicidal activity, as it integrates absorption, translocation, and metabolism within the plant. This initial screen uses a high application rate to identify any phytotoxic effects on a selection of monocot and dicot species.

Materials:

  • Small pots filled with a standard potting mix

  • Seeds of representative weed species (e.g., ryegrass (Lolium spp.) - monocot, and cress (Lepidium sativum) - dicot)

  • This compound formulation (e.g., dissolved in acetone with a surfactant)

  • Positive control (e.g., a commercial herbicide like Glyphosate)

  • Negative control (formulation blank)

  • Laboratory spray chamber

Procedure:

  • Sow the seeds in the pots and allow them to germinate and grow to the 2-3 leaf stage.

  • Prepare the test solution at a high rate (e.g., equivalent to 2000 g/ha).

  • Apply the treatment solutions to the plants using a laboratory spray chamber to ensure uniform coverage.

  • Place the treated plants in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformation) at 3, 7, and 14 days after treatment.

  • Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).

2.2. Secondary Herbicide Screen (Pre- and Post-emergence)

  • Rationale: For compounds showing significant activity in the primary screen, this secondary screen differentiates between pre-emergence (soil-applied) and post-emergence (foliar-applied) activity and establishes a dose-response relationship.

Procedure:

  • Pre-emergence: Sow seeds in pots. Immediately after sowing, apply a range of concentrations of the test compound to the soil surface.

  • Post-emergence: Sow seeds and allow plants to grow to the 2-3 leaf stage before applying a range of concentrations of the test compound.

  • Include untreated controls for both application methods.

  • Maintain the plants in a controlled environment and assess for phytotoxicity as described in the primary screen.

  • Determine the GR₅₀ (the concentration required to cause a 50% reduction in plant growth) for active compounds.

Part 3: Insecticide Screening

3.1. Primary Insecticide Screen (Contact Toxicity)

  • Rationale: This screen assesses the direct contact toxicity of the compound to a representative insect pest. The vial residue method is a common and effective technique for this purpose. [9][10] Materials:

  • Glass scintillation vials (20 mL)

  • Adult insects of a model species (e.g., fruit flies (Drosophila melanogaster) or aphids (Myzus persicae))

  • This compound stock solution (in acetone)

  • Positive control (e.g., a commercial insecticide like imidacloprid)

  • Negative control (acetone)

Procedure:

  • Prepare a solution of the test compound in acetone at a concentration of 10 µg/cm².

  • Pipette 0.5 mL of the solution into a glass vial.

  • Roll the vial on its side until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface.

  • Prepare positive and negative control vials in the same manner.

  • Introduce 10-20 adult insects into each vial and seal with a breathable cap.

  • Maintain the vials at room temperature.

  • Assess insect mortality at 24 and 48 hours after exposure.

  • If significant mortality (>50%) is observed, proceed to a dose-response study.

3.2. Secondary Insecticide Screen (Systemic/Ingestion Activity)

  • Rationale: This assay determines if the compound is active when ingested by the insect, which is crucial for controlling sucking pests. A leaf-dip bioassay is a standard method for this evaluation. [11] Procedure:

  • Prepare a series of dilutions of the test compound in water with a non-ionic surfactant.

  • Excise leaves from the host plant of the target insect (e.g., fava bean for aphids).

  • Dip each leaf into a treatment solution for 10-15 seconds and allow it to air dry.

  • Place the treated leaves in a petri dish on a moistened filter paper.

  • Introduce a known number of insects onto each leaf.

  • Seal the petri dishes and incubate under controlled conditions.

  • Assess insect mortality at 24, 48, and 72 hours.

  • Calculate the LC₅₀ (the lethal concentration that kills 50% of the test population).

Table 2: Hypothetical Insecticide Screening Data

CompoundAssay TypeConcentration% Mortality (48h) (M. persicae)
This compound Contact10 µg/cm²15
Ingestion100 µg/mL88
Ingestion50 µg/mL65
Ingestion25 µg/mL42
Imidacloprid (Control) Ingestion10 µg/mL99
Control --<5

Proposed Mechanism of Action: A Hypothetical Pathway

Given the structural similarity of this compound to some existing fungicides, one could hypothesize that it may interfere with fungal respiration or sterol biosynthesis. For instance, some pyridine derivatives are known to inhibit lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. [12] Diagram of a Hypothetical Fungicidal Mode of Action:

MoA_Fungicide Compound 2-(4-Bromophenoxy)- 5-methylpyridine Enzyme Lanosterol Demethylase (ERG11/CYP51) Compound->Enzyme Binds to Inhibition Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion catalyzed by ERG11 Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol->Membrane_Disruption Essential for membrane integrity Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death

Caption: Hypothetical inhibition of ergosterol biosynthesis.

Conclusion

The protocols detailed in this document provide a robust framework for the initial investigation of this compound as a potential agrochemical candidate. By following a structured screening cascade, researchers can efficiently identify any fungicidal, herbicidal, or insecticidal properties of this novel compound. The synthesis via Ullmann condensation offers a reliable method for obtaining the necessary quantities for biological evaluation. Subsequent dose-response studies and further investigations into the spectrum of activity and mode of action will be critical in determining the potential of this and other related pyridine ethers as next-generation crop protection agents.

References

  • Shaner, D. L. (n.d.). Primary Herbicide Screening. UC ANR Portal. Retrieved from [Link]

  • Strycharz, J. P., et al. (2010). Bioassays for monitoring insecticide resistance. Journal of Visualized Experiments, (46), 2129. Retrieved from [Link]

  • Strycharz, J. P., et al. (2010). Bioassays for Monitoring Insecticide Resistance. PMC. Retrieved from [Link]

  • Tietjen, K., Drewes, M., & Stenzel, K. (2005). High throughput screening in agrochemical research. Combinatorial Chemistry & High Throughput Screening, 8(7), 589-594. Retrieved from [Link]

  • Goldman, J. M., et al. (2024). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Tietjen, K., et al. (2005). High-Throughput Screening in Agrochemical Research. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). NOVEL METHODS FOR ACCELERATING NEXT-GENERATION AGROCHEMICAL DEVELOPMENT. Retrieved from [Link]

  • Prakash, A., & Suneel, P. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing. Retrieved from [Link]

  • Lipin, A. S., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Retrieved from [Link]

  • Department of Primary Industries and Regional Development. (n.d.). Herbicide resistance and susceptibility testing. Retrieved from [Link]

  • Paramasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1445. Retrieved from [Link]

  • Gress, B. E., & Zalom, F. G. (2022). Development and validation of a larval bioassay and selection protocol for insecticide resistance in Drosophila suzukii. PLOS ONE, 17(6), e0270747. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
  • Sabtharishi, S., & Naveen, R. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. ResearchGate. Retrieved from [Link]

  • Syngenta. (2019). Understanding the Screening Process of New Molecules. The MIIS Eprints Archive. Retrieved from [Link]

  • Beckie, H. J., et al. (2017). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. Retrieved from [Link]

  • Xuan, T. D., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega, 7(33), 29193-29202. Retrieved from [Link]

  • ChemCERT. (2018). Testing for Damaging Herbicide Residues. Retrieved from [Link]

  • Jeschke, P., et al. (2023). Cheminformatics and artificial intelligence for accelerating agrochemical discovery. Pest Management Science. Retrieved from [Link]

  • Kandel, Y. R., et al. (2016). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media. Retrieved from [Link]

  • Li, Y., et al. (2024). Biological characterization and in vitro fungicide screening of a new causal agent of walnut leaf spot in Guizhou Province, China. Frontiers in Microbiology, 15. Retrieved from [Link]

  • Aftab, M., et al. (2012). In vitro screening methods using chemical fungicides against canola black spot pathogen. ResearchGate. Retrieved from [Link]

  • Aalizadeh, R., et al. (2022). The quest for metabolic biomarkers of agrochemicals exposure via in vitro studies and suspect screening. Science of The Total Environment, 858, 160701. Retrieved from [Link]

  • Popa, C. V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Parker, J. E., et al. (2009). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 53(11), 4592-4598. Retrieved from [Link]

  • Popa, C. V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Retrieved from [Link]

  • Parvin, T., et al. (2015). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Journal of Plant Pathology & Microbiology, 6(11). Retrieved from [Link]

  • Popa, C. V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2025). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. PMC. Retrieved from [Link]

  • USDA. (n.d.). How to Test Herbicides at Forest Tree Nurseries. Retrieved from [Link]

  • Çakmak, A. S., et al. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. PubMed. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
  • Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Retrieved from [Link]

  • Ullah, F., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Rateb, A. S., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • Monge, S., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]

  • Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • Popa, C. V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

  • Wang, Y. (2014). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Dissertation. Retrieved from [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of Bromo-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridyl Scaffolds

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, embedded within a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, making it an indispensable tool for the synthesis of biaryl and hetero-biaryl structures.[4][5][6]

However, the application of this powerful reaction to bromo-pyridine substrates is not without its challenges. The electron-deficient nature of the pyridine ring and the Lewis basicity of the ring nitrogen can complicate the catalytic cycle, often leading to catalyst inhibition or deactivation.[4][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical parameters governing the Suzuki-Miyaura coupling of bromo-pyridines, field-proven protocols, and a discussion of the underlying mechanistic principles to empower rational reaction design and optimization.

The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle

A successful Suzuki-Miyaura coupling hinges on the smooth operation of a palladium-based catalytic cycle. Understanding these fundamental steps is critical to troubleshooting and optimizing reactions with challenging substrates like bromo-pyridines. The cycle is broadly accepted to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step.[6][8] For bromo-pyridines, this step is generally more facile than for the corresponding chloro-pyridines due to the lower C-Br bond energy (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol).[6]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium(II) center. This step is critically facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[1][10]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the desired bi-aryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) tm_complex Ar-Pd(II)L₂(R') oa_complex->tm_complex Transmetalation (R'-B(OH)₂ + Base) tm_complex->pd0 Reductive Elimination (Ar-R') product Product (Ar-R') tm_complex->product aryl_halide Bromo-Pyridine (Ar-Br) aryl_halide->oa_complex boronic_acid Organoboron (R'-B(OH)₂) boronic_acid->tm_complex Workflow start Start reagents 1. Add Reagents (3-Bromopyridine, Boronic Acid, Base, Catalyst) to Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent (via Syringe) inert->solvent heat 4. Heat Reaction Mixture (80-100°C with Stirring) solvent->heat monitor 5. Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Cool, Dilute, Wash) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Materials
  • 3-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄. [11]2. Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. [11]3. Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add the solvent mixture to the flask via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the bromo-pyridine. [11]4. Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenylpyridine product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Singh, T., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Bori, I. T., et al. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. University of Girona. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2006, June 15). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3549–3559. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855-4858. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Kar-Yan, L., et al. (2020, November 17). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(11), 5646-5667. Retrieved from [Link]

  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 71(16), 6173–6177. Retrieved from [Link]

  • Thomas, D. A., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(1), 264-267. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • MacCormick, C., et al. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5037-5042. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007, February 28). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]

  • Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(23), 4176-4211. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification strategies for 2-(4-Bromophenoxy)-5-methylpyridine post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for 2-(4-Bromophenoxy)-5-methylpyridine post-synthesis Content Type: Technical Support Center Guide

Case ID: PUR-PYR-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary

You are likely synthesizing This compound via a Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed coupling (Ullmann/Chan-Lam) between a 2-halo-5-methylpyridine and 4-bromophenol.

The purification of this specific scaffold presents a unique "Triad of Impurities":

  • Acidic: Unreacted 4-bromophenol.

  • Basic/Neutral: Unreacted 2-halo-5-methylpyridine.

  • Polar: 5-methyl-2(1H)-pyridone (hydrolysis side-product).

This guide prioritizes chemo-selective extraction over chromatography to maximize yield and scalability.

Part 1: Diagnostic Triage (Start Here)

Before proceeding, characterize your crude mixture using TLC (Thin Layer Chromatography) or LC-MS.[1] Use the logic flow below to determine your purification strategy.

PurificationLogic Start Crude Reaction Mixture (Post-Quench) CheckPhenol Q1: Is 4-Bromophenol present? (TLC/LCMS) Start->CheckPhenol BaseWash Action: 1M NaOH Wash (Protocol A) CheckPhenol->BaseWash Yes CheckHalo Q2: Is Starting Halopyridine present? CheckPhenol->CheckHalo No BaseWash->CheckHalo Distill Action: High Vac Distillation (If Product is Oil) CheckHalo->Distill Yes (Large Scale) Column Action: Silica Column (Protocol C) CheckHalo->Column Yes (Small Scale) Cryst Action: Recrystallization (Protocol B) CheckHalo->Cryst No (Mainly Product) Finish Pure Product Distill->Finish Column->Finish Cryst->Finish

Caption: Decision matrix for isolating this compound based on impurity profile.

Part 2: Troubleshooting & Protocols

Module A: The Work-up (Removing Phenols & Solvents)

Q: My crude oil contains significant amounts of unreacted 4-bromophenol. How do I remove it without a column?

A: You must exploit the pKa difference.

  • The Science: 4-Bromophenol has a pKa of ~9.3. The pyridine nitrogen in your product is weakly basic (pKa ~3-4), but the molecule itself is neutral in alkaline conditions.

  • The Fix: Perform a caustic wash.

Protocol A: Caustic Wash Strategy

  • Dilution: Dilute your reaction mixture (likely in DMF or DMSO) with Ethyl Acetate (EtOAc) or Diethyl Ether . Avoid DCM if possible, as it can form emulsions with basic water.

  • The Wash: Wash the organic layer 2x with 1.0 M NaOH .

    • Why? This deprotonates the phenol into water-soluble sodium 4-bromophenolate.

  • Validation: Spot the organic layer on TLC. The phenol spot (usually UV active, stains with KMnO4) should disappear.

  • Brine: Wash 1x with saturated brine to remove residual base and water.

  • Dry: Dry over Na2SO4.

Q: I am seeing a persistent emulsion during the aqueous extraction. What is happening?

A: This is likely caused by residual dipolar aprotic solvents (DMF/DMSO) or the formation of fine pyridone precipitates.

  • Troubleshooting:

    • Add Water: vastly increase the volume of water to pull the DMF out of the organic phase.

    • Filtration: If solids are visible at the interface, filter the entire biphasic mixture through a pad of Celite. These solids are often the 5-methyl-2-pyridone side product (formed by hydrolysis of your starting chloropyridine), which acts as a surfactant.

Module B: Purification of the Solid (Crystallization)

Q: The product is oiling out instead of crystallizing. How do I induce precipitation?

A: Diaryl ethers like this compound often have low melting points. "Oiling out" indicates the solution is too concentrated or the solvent polarity is incorrect.

Protocol B: Solvent Switch

  • Evaporation: Ensure all reaction solvent (DMF) is removed. Trace DMF prevents crystallization. Use a high-vacuum manifold with a heat gun if necessary.

  • Solvent System:

    • Option 1 (Polar/Non-polar): Dissolve in minimal hot Ethanol (EtOH) . Add water dropwise until turbidity persists. Cool slowly to 4°C.

    • Option 2 (Hydrocarbon): Dissolve in minimal boiling Hexanes (or Heptane). Add EtOAc dropwise if solubility is poor.

  • Seeding: If you have a tiny amount of solid from a previous batch (or a crude spec on a spatula), add it as a seed crystal at room temperature.

Module C: Chromatography (The "Last Resort")

Q: My product streaks/tails on the silica column, contaminating other fractions. Why?

A: This is the "Pyridine Drag." The basic nitrogen atom interacts with the acidic silanols (Si-OH) on the silica gel surface, causing peak broadening.

Protocol C: Deactivated Silica

  • Modifier: Add 1% Triethylamine (Et3N) to your eluent system.

    • Mechanism:[2] The amine blocks the acidic sites on the silica, allowing the pyridine product to elute as a sharp band.

  • Gradient: Start with 100% Hexanes → 10% EtOAc/Hexanes. The product is lipophilic and should elute early (Rf ~0.4-0.6 in 20% EtOAc).

  • Loading: Do not load in DCM if possible; load as a dry pack (adsorbed onto silica) to prevent initial band broadening.

Part 3: Impurity Profile Data

Use this table to identify spots on your TLC plate.

CompoundRoleApprox.[1][3][4][5][6][7][8][9][10][11][12][13] pKaTLC Behavior (Hex/EtOAc 4:1)Removal Strategy
This compound Target ~3.5 (Conj. Acid)Rf ~ 0.5 (UV Active)N/A
4-Bromophenol Reactant9.3Rf ~ 0.3 (Streaks)1M NaOH Wash
2-Halo-5-methylpyridine Reactant~0.5Rf ~ 0.6 (Close to product)Column / High Vac
5-Methyl-2-pyridone Side Product~11 (Amide)Rf < 0.1 (Baseline)Water Wash / Filtration

Part 4: References

  • SNAr Mechanism & Pyridine Reactivity:

    • Nucleophilic Aromatic Substitution on Fluoropyridines.[1] BenchChem Application Notes.[1]

    • (General reference for SNAr protocols).

  • pKa Values of Pyridines:

    • PubChem. 2-Chloropyridine (CID 7977) Physical Properties.

  • Purification of Phenolic Ethers:

    • Organic Syntheses, Coll. Vol. 2, p. 97 (1943). General methods for removing phenols via alkaline extraction.

  • Chromatography of Pyridines:

    • Reich, H. J. Common Problems in Chromatography: Tailing of Amines. University of Wisconsin-Madison Chemistry Database.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. 4-Bromophenol is corrosive and toxic.

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 2-(4-Bromophenoxy)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Spectral Analysis & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

This guide provides an in-depth spectral analysis of 2-(4-Bromophenoxy)-5-methylpyridine , a critical biaryl ether scaffold often employed in the synthesis of kinase inhibitors and agrochemicals.

Unlike standard spectral lists, this document functions as a comparative performance guide , benchmarking the target molecule against its primary synthetic precursors (e.g., 2-bromo-5-methylpyridine) and potential regioisomers. By focusing on the diagnostic shifts in ^1^H and ^13^C NMR, researchers can definitively validate reaction completion (Performance) and structural integrity (Purity) without relying on lower-resolution techniques like TLC.

Structural Logic & Synthesis Context

To accurately interpret the NMR spectrum, one must understand the electronic environment created by the ether linkage. The molecule consists of an electron-deficient pyridine ring coupled to an electron-rich (relatively) bromophenoxy ring.

The Comparative Framework (Precursor vs. Product)

The primary challenge in synthesizing this molecule via Nucleophilic Aromatic Substitution (S_NAr) or Ullmann coupling is distinguishing the product from the starting material, 2-bromo-5-methylpyridine .

Key Structural Changes to Monitor:

  • Loss of Bromine on Pyridine: The C2 position transforms from C-Br to C-O-Ar. This causes a significant shielding effect on the adjacent H3 proton.

  • Addition of Phenoxy Ring: Introduction of a symmetric AA'BB' aromatic system.

Visualization: Synthesis & Assignment Logic

The following diagram outlines the synthesis pathway and the critical NMR assignment nodes used for validation.

G SM1 Precursor A 2-Bromo-5-methylpyridine Rxn S_NAr / Ullmann Coupling SM1->Rxn SM2 Precursor B 4-Bromophenol SM2->Rxn Prod Target Product This compound Rxn->Prod Feat1 H3 Upfield Shift (Shielding by Oxygen) Prod->Feat1 Diagnostic 1 Feat2 New AA'BB' System (Phenoxy Ring) Prod->Feat2 Diagnostic 2

Figure 1: Reaction pathway highlighting the transition from precursors to the target ether, identifying key spectral diagnostic nodes.

Comparative Spectral Analysis (^1^H NMR)

This section compares the target molecule's performance (spectral profile) against the starting material to validate synthesis success.

Solvent: CDCl3 (Chloroform-d) Frequency: 400 MHz or higher recommended for aromatic resolution.

The Pyridine Ring (The "Fingerprint")

The most distinct change occurs on the pyridine ring. In the starting material (2-bromo-5-methylpyridine), the H3 proton is adjacent to a bromine. In the product, it is adjacent to an oxygen.[1][2]

  • Precursor (2-Br): H3 appears as a doublet around 7.40 ppm .

  • Product (2-OAr): H3 shifts upfield (shielded by the mesomeric donation of the oxygen lone pair) to approximately 6.80 – 6.90 ppm .

Expert Insight: If you observe a doublet remaining at ~7.4 ppm, your reaction is incomplete. The "Performance" of your synthesis is directly correlated to the disappearance of this downfield signal.

The Phenoxy Ring (The "Payload")

The 4-bromophenoxy group introduces a classic AA'BB' splitting pattern, characteristic of para-substituted benzenes with different substituents.

  • H2'/H6' (Ortho to Oxygen): These protons are shielded by the oxygen and appear as a doublet (approx J=9 Hz) at ~7.00 ppm .

  • H3'/H5' (Ortho to Bromine): Deshielded by the bromine atom, these appear downfield as a doublet (approx J=9 Hz) at ~7.45 ppm .

The Methyl Group (The Internal Standard)

The methyl group at position 5 serves as an excellent internal reference.

  • Shift: Singlet at 2.25 – 2.30 ppm .

  • Comparison: This peak moves very slightly compared to the precursor, but its integral (3H) is crucial for normalizing the integration of the aromatic region (total 7 aromatic protons).

^13^C NMR Analysis

^13^C NMR provides the definitive confirmation of the carbon skeleton, particularly the quaternary carbons which are invisible in ^1^H NMR.

Key Diagnostic Carbons
Carbon PositionTypeChemical Shift (δ, ppm)Interpretation
C2 (Pyridine) Quaternary (C-O)162.5 - 163.5 Most Deshielded. The ipso-carbon attached to the ether oxygen. Significant downfield shift vs C-Br (~140 ppm).
C6 (Pyridine) CH (Alpha to N)147.0 - 148.0 Characteristic alpha-proton carbon in pyridine.
C4' (Phenoxy) Quaternary (C-Br)116.0 - 117.0 Distinctive "short" peak indicating the C-Br attachment.
Methyl (CH3) Methyl17.5 - 18.0 High-field aliphatic signal.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol designed to maximize signal-to-noise ratio and resolution.

Sample Preparation
  • Mass: Weigh 5–10 mg of the isolated solid.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D).

    • Note: Ensure the solvent is acid-free. Traces of acid (common in aged CDCl3) can protonate the pyridine nitrogen, causing dramatic downfield shifts and broadening of signals.

  • Filtration: If the solution is cloudy (salt byproducts), filter through a cotton plug into the NMR tube.

Acquisition Parameters[3]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The aromatic protons and the methyl group have different T1 relaxation times. A 2-second delay ensures quantitative integration accuracy, allowing you to confirm the 3:7 proton ratio.

  • Scans (NS): 16 scans (sufficient for >5 mg).

Data Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.

  • Integration: Calibrate the Methyl singlet (2.3 ppm) to 3.00 .

  • Validation Check: Sum the aromatic region (6.8 – 8.1 ppm). The total integral must equal 7.00 ± 0.1 . If < 6.9, check for paramagnetic impurities or poor relaxation delay.

Summary Data Table

The following table consolidates the predicted and literature-consistent spectral data for This compound in CDCl3.

NucleusAssignmentMultiplicityShift (ppm)Coupling (Hz)
^1^H Pyridine-H6Doublet (d)8.00 - 8.05J ≈ 2.5
^1^H Pyridine-H4Doublet of Doublets (dd)7.50 - 7.55J ≈ 8.5, 2.5
^1^H Phenoxy-H3'/H5'Doublet (d)7.42 - 7.48J ≈ 9.0
^1^H Phenoxy-H2'/H6'Doublet (d)6.95 - 7.05J ≈ 9.0
^1^H Pyridine-H3Doublet (d)6.80 - 6.88J ≈ 8.5
^1^H Methyl (-CH3)Singlet (s)2.25 - 2.30-
^13^C Pyridine C2 (C-O)Quaternary~163.0-
^13^C Phenoxy C1' (C-O)Quaternary~152.0-
^13^C Pyridine C6CH~147.5-
^13^C Phenoxy C4' (C-Br)Quaternary~116.5-

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Foundational text for chemical shift principles).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general pyridine and phenoxy ether fragment shifts).

  • PubChem. (2024). This compound Compound Summary. [Link] (Structural confirmation and identifiers).

Sources

A Comparative Guide to the GC-MS Fragmentation of 2-(4-Bromophenoxy)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For distribution to researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Bromophenoxy)-5-methylpyridine. By comparing its fragmentation with structurally related compounds, this document serves as a valuable resource for the identification, structural elucidation, and method development for this and similar molecules in various research and development applications.

Introduction: The Significance of Understanding Fragmentation

This compound is a heterocyclic aromatic ether containing both a pyridine and a brominated phenyl moiety. Such structures are of significant interest in medicinal chemistry and materials science. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds like this. A thorough understanding of the compound's behavior under electron ionization is paramount for its unambiguous identification in complex matrices.

Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to characteristic fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragment ions providing a roadmap to its structure. For this compound, key structural features, including the bromine isotope pattern, the ether linkage, and the substituted pyridine and benzene rings, will dictate its fragmentation pathways.

Predicted Fragmentation Pattern of this compound

While no experimental spectrum for this compound is publicly available in the searched literature[3], its fragmentation pattern can be reliably predicted based on established principles of mass spectrometry and data from structurally analogous compounds.[4][5][6] The molecular formula is C₁₂H₁₀BrNO, with a monoisotopic mass of approximately 262.99 Da.

The presence of a bromine atom is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity.[4]

The following table summarizes the predicted major fragment ions for this compound.

m/z (Predicted)Ion Structure/FormulaRelative Abundance (Predicted)Fragmentation Pathway
263/265[C₁₂H₁₀BrNO]⁺ModerateMolecular Ion (M⁺) , showing the characteristic M/M+2 isotope pattern for bromine. Aromatic systems generally produce prominent molecular ions.[4][5]
248/250[C₁₁H₇BrNO]⁺LowLoss of a methyl radical (•CH₃) from the molecular ion.
184/186[C₆H₄BrO]⁺HighCleavage of the C-O ether bond with charge retention on the bromophenoxy moiety. This is a common fragmentation pathway for aromatic ethers.[4][5]
156/158[C₆H₄Br]⁺ModerateLoss of CO from the [C₆H₄BrO]⁺ ion.
93[C₆H₅N]⁺HighCleavage of the C-O ether bond with charge retention on the 5-methylpyridine moiety, followed by loss of a hydrogen atom.
92[C₅H₄NCH₂]⁺ModerateRearrangement and cleavage of the 5-methylpyridine ring.
78[C₅H₄N]⁺ModerateLoss of a methyl group from the pyridine-containing fragment.
Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted fragmentation, it is instructive to compare it with the known or predicted fragmentation of similar molecules.

3.1. Comparison with 2-Bromo-5-methylpyridine

For a simpler, related compound, 2-Bromo-5-methylpyridine (C₆H₆BrN, MW ~172.02)[7], the fragmentation would be dominated by the pyridine ring and the bromine atom.

m/z (Observed/Predicted)Ion Structure/FormulaRelative AbundanceFragmentation Pathway
171/173[C₆H₆BrN]⁺HighMolecular Ion (M⁺)
92[C₆H₆N]⁺ModerateLoss of a bromine radical (•Br) from the molecular ion.
156/158[C₅H₃BrN]⁺LowLoss of a methyl radical (•CH₃).

This comparison highlights the fragmentation pathways originating from the substituted pyridine ring.

3.2. Comparison with 2-(4-Chlorophenyl)-5-methylpyridine

A technical guide for the analogous chlorinated compound, 2-(4-Chlorophenyl)-5-methylpyridine, provides a valuable point of comparison.[6] Chlorine also has a characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which aids in fragment identification.

m/z (Predicted for Chloro-analog)Corresponding m/z for Bromo-compoundFragmentation Pathway
203/205248/250Molecular Ion (M⁺)
168213Loss of a chlorine/bromine radical.
115115Formation of the chlorophenyl/bromophenyl cation.

This comparison underscores the influence of the halogen substituent on the mass of the resulting fragments.

Experimental Protocol: GC-MS Analysis

A robust and reproducible method for the analysis of this compound can be achieved using a standard GC-MS system. The following protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

4.1. Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to create working standards in the range of 1-20 µg/mL. The optimal concentration should provide a strong signal without causing detector saturation.

4.2. Instrumentation
  • Gas Chromatograph: An Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector.

  • Mass Spectrometer: An Agilent 5977B MSD (or equivalent) single quadrupole mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for good separation of aromatic compounds.

4.3. GC-MS Parameters
ParameterValueRationale
GC Inlet
Injector Temperature280 °CEnsures complete volatilization of the analyte.
Injection Volume1 µLA standard volume for capillary columns.
Injection ModeSplitlessMaximizes sensitivity for low concentration samples.
Carrier GasHeliumProvides good chromatographic resolution.
Flow Rate1.0 mL/minA typical flow rate for a 0.25 mm ID column.
Oven Program
Initial Temperature100 °C, hold for 1 minAllows for solvent focusing.
Ramp Rate15 °C/minA moderate ramp rate to ensure good separation.
Final Temperature300 °C, hold for 5 minEnsures elution of the analyte and cleaning of the column.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVA standard energy that produces reproducible fragmentation patterns.[1]
Source Temperature230 °CA typical source temperature to prevent condensation.
Quadrupole Temperature150 °CA typical quadrupole temperature.
Scan Rangem/z 40-400Covers the expected mass range of the molecular ion and fragments.
Visualization of Fragmentation and Workflow

To further elucidate the analytical process, the following diagrams illustrate the predicted fragmentation pathway and the general experimental workflow.

G Predicted Fragmentation of this compound M [C12H10BrNO]+• m/z 263/265 (Molecular Ion) F1 [C11H7BrNO]+• m/z 248/250 M->F1 - •CH3 F2 [C6H4BrO]+ m/z 184/186 M->F2 Ether Cleavage F4 [C6H7N]+• m/z 93 M->F4 Ether Cleavage F3 [C6H4Br]+ m/z 156/158 F2->F3 - CO

Caption: Predicted fragmentation of this compound.

G General Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve sample in volatile solvent Dilute Dilute to working concentration (1-20 µg/mL) Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Separate on capillary column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Detect ions (m/z 40-400) Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Identify Identify Molecular Ion & Fragments Spectrum->Identify Compare Compare with predicted pattern & libraries Identify->Compare

Caption: General workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive overview of the predicted GC-MS fragmentation pattern of this compound, grounded in the established principles of mass spectrometry and comparative data from structurally related compounds. The detailed experimental protocol offers a robust starting point for method development. By understanding the key fragmentation pathways—namely the cleavage of the ether bond and the characteristic isotopic signature of bromine—researchers can confidently identify this compound and its analogs in their analytical work.

Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. The predicted fragmentation patterns are based on theoretical principles and data from analogous compounds and should be confirmed with experimental data obtained from a certified reference standard.

References
  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). PubMed. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Youngstown State University. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Fragmentation of Alkyl halide & Ether| Mass spectroscopy. (2023). YouTube. [Link]

  • Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. (2010). PubMed. [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). PubMed. [Link]

  • This compound (C12H10BrNO). (n.d.). PubChemLite. [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP000260. (2008). MassBank. [Link]

  • Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. (2023). MOST Wiedzy. [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025). ResearchGate. [Link]

  • Calculated electron impact ionization fragmentation patterns. (2021). ResearchGate. [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2023). PMC. [Link]

  • Pyridine, 2-bromo-. (n.d.). NIST WebBook. [Link]

  • Help on understanding mass fragmentation. (2023). Reddit. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. (n.d.). Whitman People. [Link]

Sources

Technical Comparison Guide: 2-(4-Bromophenoxy)-5-methylpyridine vs. Chloro-Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and lead optimization, the biaryl ether scaffold is a privileged structure. This guide compares 2-(4-Bromophenoxy)-5-methylpyridine (Aryl-Br) against its chlorinated counterpart, 2-(4-Chlorophenoxy)-5-methylpyridine (Aryl-Cl) .

While both scaffolds serve as precursors for downstream functionalization (via Suzuki-Miyaura, Buchwald-Hartwig, etc.), their utility profiles differ fundamentally:

  • The Bromo-Analog is the Discovery Standard . It offers rapid oxidative addition kinetics, compatibility with generic Pd-catalysts (e.g., Pd(PPh₃)₄), and milder reaction conditions, making it ideal for high-throughput screening (HTS) and library generation.

  • The Chloro-Analog is the Process Candidate . It exhibits superior chemical stability and lower raw material costs but requires specialized, electron-rich ligand systems (e.g., Buchwald dialkylbiaryl phosphines) to overcome the higher activation energy barrier of the C-Cl bond.

Structural & Electronic Analysis

The reactivity difference is governed principally by the Bond Dissociation Energy (BDE) of the halogen "handle" on the phenoxy ring, and secondarily by the electronics of the pyridine core.

FeatureThis compound2-(4-Chlorophenoxy)-5-methylpyridineImpact
Reactive Handle C(sp²)–BrC(sp²)–ClPrimary Driver. C-Br is weaker (~81 kcal/mol) than C-Cl (~95 kcal/mol), facilitating easier metal insertion.
Pyridine Core 5-Methyl-2-pyridyloxy5-Methyl-2-pyridyloxyElectronic Bias. The pyridine nitrogen is electron-withdrawing, slightly deactivating the phenoxy ring via induction, but the oxygen linker acts as a mesomeric donor (

), partially restoring electron density to the halogenated ring.
Dipole Moment LowerHigherAffects solubility and chromatographic retention.
Mechanistic Visualization: Oxidative Addition

The rate-determining step in most cross-coupling reactions for these substrates is the Oxidative Addition of Pd(0) into the C-X bond.[1][2]

ReactionCoordinate Figure 1: Comparative Energy Barrier for Oxidative Addition (Ar-Br vs Ar-Cl) Start Reactants (Pd(0) + Ar-X) TS_Br TS (Ar-Br) Lower Activation Energy Start->TS_Br Fast (k_Br) TS_Cl TS (Ar-Cl) High Activation Energy Start->TS_Cl Slow (k_Cl) Int Pd(II) Intermediate (Ar-Pd-X) TS_Br->Int TS_Cl->Int

[3]

Comparative Reactivity Profile

Suzuki-Miyaura Cross-Coupling

The following data summarizes the performance of both analogs in a standard Suzuki coupling with Phenylboronic acid.

Reaction Conditions:

  • Standard: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 80°C.

  • Advanced: Pd₂(dba)₃ / XPhos (2 mol%), K₃PO₄, Toluene/H₂O, 100°C.

MetricBromo-Analog (Standard Cond.)Chloro-Analog (Standard Cond.)Chloro-Analog (Advanced Cond.)[3]
Conversion (LCMS) >98% (2 hours)<15% (24 hours)>95% (6 hours)
Isolated Yield 92%N/A88%
Impurity Profile Minimal protodehalogenationSignificant starting material recoveryTrace homocoupling
Ligand Requirement Generic (PPh₃)Ineffective Mandatory (XPhos, SPhos)

Key Insight: The Chloro-analog is essentially inert under "Standard" conditions. It requires bulky, electron-rich ligands (like XPhos or Buchwald precatalysts) to facilitate oxidative addition.

Lithium-Halogen Exchange

For reactions requiring lithiation (e.g., to form a boronic ester or react with an aldehyde):

  • Bromo-Analog: Undergoes rapid Li-Hal exchange with n-BuLi at -78°C.

  • Chloro-Analog: Reacts sluggishly with n-BuLi; often requires t-BuLi or higher temperatures, which risks attacking the pyridine ring (nucleophilic attack at C6) or cleaving the ether linkage.

Experimental Protocols

Protocol A: Synthesis of the Scaffold ( )

Rationale: This protocol creates the ether linkage. It is identical for both analogs, varying only by the phenol used.

  • Reagents: 2-Bromo-5-methylpyridine (1.0 eq), 4-Bromophenol (for Br-analog) OR 4-Chlorophenol (for Cl-analog) (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic is critical for

    
    ).
    
  • Procedure:

    • Dissolve phenol and base in solvent. Stir at RT for 30 min to form the phenoxide.

    • Add 2-Bromo-5-methylpyridine.[4]

    • Heat to 90–110°C for 4–6 hours.

    • Note: The bromine on the pyridine is the leaving group.[1][5] The halogen on the phenol (Br or Cl) remains intact because the pyridine C2 position is significantly more electrophilic than the phenyl ring.

  • Workup: Dilute with water, extract with EtOAc, wash with brine.

Protocol B: Suzuki Coupling (Comparative)

Option 1: The "Discovery" Route (Bromo-Analog)

  • Charge flask with This compound (1.0 mmol), Arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Add degassed Dioxane (5 mL) and 2M Na₂CO₃ (aq) (2 mL).

  • Heat at 80°C for 3 hours under N₂.

  • Expectation: Full conversion, clear impurity profile.

Option 2: The "Process" Route (Chloro-Analog)

  • Charge flask with 2-(4-Chlorophenoxy)-5-methylpyridine (1.0 mmol), Arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

  • Add degassed Toluene (5 mL) and K₃PO₄ (3.0 eq).

  • Heat at 100–110°C for 8–12 hours.

  • Expectation: Slower reaction, requires strictly anhydrous/degassed conditions to protect the active catalytic species.

Decision Matrix & Workflow

Use this logic flow to select the appropriate analog for your specific project phase.

DecisionTree Figure 2: Strategic Selection Guide for Halogenated Scaffolds Start Project Goal Phase Development Phase? Start->Phase Discovery Discovery / HTS (Speed Critical) Phase->Discovery Early Stage ScaleUp Process / Scale-up (Cost Critical) Phase->ScaleUp Late Stage SelectBr Select Bromo-Analog (2-(4-Bromophenoxy)...) Discovery->SelectBr SelectCl Select Chloro-Analog (2-(4-Chlorophenoxy)...) ScaleUp->SelectCl CondBr Use Standard Conditions (Pd(PPh3)4, Na2CO3) SelectBr->CondBr CondCl Use Advanced Conditions (Pd-XPhos, Pd-NHC) SelectCl->CondCl

References

  • Mechanistic Studies on Oxidative Addition

    • Title: "The Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction."[2][5]

    • Source:Chem. Rev.[6] 1995, 95, 7, 2457–2483.

    • URL:[Link]

  • Ligand Effects in Aryl Chloride Coupling

    • Title: "Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides."[6]

    • Source:Angew. Chem. Int. Ed. 2002, 41, 4176.
    • URL:[Link]

  • Bond Dissociation Energies

    • Title: "Bond Dissociation Energies of Organic Molecules."[7]

    • Source:Acc. Chem. Res. 2003, 36, 4, 255–263.
    • URL:[Link]

  • Pyridine Ether Synthesis (

    
    ): 
    
    • Title: "Nucleophilic Aromatic Substitution of Pyridines."[1][5]

    • Source:Organic Chemistry Portal (Abstracts)
    • URL:[Link]

Sources

The Unseen Architecture: A Comparative Guide to Determining the Crystal Structure of 2-(4-Bromophenoxy)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery and materials science, an intimate understanding of a molecule's three-dimensional structure is paramount. This spatial arrangement, or crystal structure, governs a compound's physical and chemical properties, influencing everything from its solubility and melting point to its biological activity and patentability. The subject of our investigation, 2-(4-Bromophenoxy)-5-methylpyridine, is a molecule of interest for its potential applications in medicinal chemistry, where the precise orientation of its constituent atoms can dictate its interaction with biological targets.

This guide provides a comprehensive comparison of methodologies for determining the crystal structure of small organic molecules like this compound. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, we will leverage crystallographic data from closely related analogues to illustrate the principles and comparative performance of various techniques. This approach will provide a robust framework for researchers to select the most appropriate method for their specific needs.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline material.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. The resulting diffraction pattern, a collection of spots of varying intensity, contains the information needed to map the electron density throughout the crystal and, consequently, to determine the precise location of each atom.

A Case Study: The Crystal Structure of 2-(4-Methylphenoxy)-5-nitropyridine

To illustrate the power of SC-XRD, let us consider the published crystal structure of a closely related compound, 2-(4-Methylphenoxy)-5-nitropyridine.[2] The determination of its structure provides a tangible example of the data and insights that can be obtained.

Experimental Workflow for SC-XRD:

SC_XRD_Workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 2-(4-Bromophenoxy) -5-methylpyridine Purification Purification Synthesis->Purification Crystallization Slow Evaporation (e.g., from Ethanol/Water) Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Xray_Source X-ray Source (e.g., Mo Kα) Crystal_Mounting->Xray_Source Diffractometer Diffractometer Xray_Source->Diffractometer Data_Collection Data Collection (Rotation Method) Diffractometer->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis (e.g., publCIF) Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for 2-(4-Methylphenoxy)-5-nitropyridine: [2]

ParameterValue
Chemical FormulaC₁₂H₁₀N₂O₃
Molecular Weight230.22
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.2818 (18)
b (Å)11.977 (2)
c (Å)25.362 (5)
V (ų)2211.9 (8)
Z8
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
R-factor (R1)0.047
Weighted R-factor (wR2)0.147

The key takeaways from this data are the precise unit cell dimensions, the space group which describes the symmetry of the crystal, and the R-factors which are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor is indicative of a high-quality structure determination.

Alternative and Complementary Techniques

While SC-XRD is the definitive method, obtaining suitable single crystals can be a significant bottleneck. Therefore, it is crucial to consider alternative and complementary techniques.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. Instead of a single crystal, a sample consisting of a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a series of peaks at different angles, which is a fingerprint of the crystalline phases present in the sample.

Comparison of SC-XRD and PXRD:

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement Single crystal of sufficient size and qualityMicrocrystalline powder
Information Obtained Absolute 3D atomic structure, bond lengths, anglesCrystal system, unit cell parameters, phase purity
Primary Application De novo structure determinationPhase identification, quality control, polymorphism studies
Resolution Atomic resolutionLower resolution than SC-XRD

Workflow for Powder X-ray Diffraction:

PXRD_Workflow Sample_Prep Sample Preparation (Grinding) Data_Acquisition Data Acquisition (Diffractometer) Sample_Prep->Data_Acquisition Phase_ID Phase Identification (Database Matching) Data_Acquisition->Phase_ID Rietveld Rietveld Refinement (Structure Refinement) Phase_ID->Rietveld

Sources

A Senior Application Scientist's Guide to Validating Synthetic Routes for Pyridine-Based Ether Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine ether motif is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in a multitude of biologically active compounds.[1][2] However, the synthesis of these targets is not always straightforward. The selection of a synthetic route requires a nuanced understanding of the strengths and limitations of various methodologies, weighed against the specific electronic and steric properties of the desired compound.

This guide provides an in-depth comparison of the primary synthetic routes to pyridine-based ethers. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to help you design robust, self-validating synthetic plans.

Decision-Making Workflow for Route Selection

Before delving into specific protocols, it is crucial to establish a logical workflow for selecting and validating a synthetic route. The choice is fundamentally dictated by the nature of your starting materials (the pyridine and the alcohol) and the desired complexity of the final product.

G A Analyze Pyridine Substrate (Pyridinol vs. Halopyridine) C Williamson Ether Synthesis (S_N2) A->C Pyridinol available D Ullmann Condensation (Cu-catalyzed) A->D Halopyridine available E Buchwald-Hartwig Coupling (Pd-catalyzed) A->E Halopyridine or Pseudohalide available B Analyze Coupling Partner (Alkyl Halide vs. Phenol/Alcohol) B->C Primary Alkyl Halide B->D Phenol/Alcohol B->E Phenol/Alcohol F Small-Scale Test Reaction C->F D->F E->F G Reaction Monitoring (TLC, LC-MS) F->G H Purification & Characterization (Column, NMR, MS) G->H I Scale-Up H->I

Caption: A generalized workflow for selecting and validating a synthetic route for pyridine ethers.

The Classical Approach: Williamson Ether Synthesis

First discovered in 1850, the Williamson ether synthesis is a foundational SN2 reaction between an alkoxide and an alkyl halide.[3] In the context of pyridine ethers, this typically involves the deprotonation of a hydroxypyridine (a pyridinol) to form a pyridinoxide, which then acts as the nucleophile.

Mechanistic Consideration: The reaction's success hinges on an SN2 pathway.[3][4] This has critical implications for substrate choice: the alkylating agent must be unhindered. Primary alkyl halides are ideal, secondary halides may lead to competing E2 elimination, and tertiary halides will almost exclusively yield elimination products.[4][5][6]

Expertise & Experience in Practice:

  • Base Selection is Critical: The pKa of pyridinols is higher than typical phenols. Therefore, a sufficiently strong base is required for complete deprotonation. While weaker bases like K₂CO₃ might suffice for highly acidic pyridinols, stronger bases like sodium hydride (NaH) are often necessary to drive the equilibrium to the pyridinoxide.[5]

  • Solvent Choice Matters: Aprotic polar solvents such as DMF or acetonitrile are preferred. They effectively solvate the counter-ion (e.g., Na⁺) without strongly solvating and deactivating the pyridinoxide nucleophile, thereby accelerating the SN2 reaction.[4][5]

  • Beware of C- vs. O-Alkylation: Alkali phenoxides can sometimes undergo competitive C-alkylation.[4] While less common with pyridinoxides, it is a potential side reaction to be aware of, especially with complex substrates. Monitoring by LC-MS is crucial to identify isomeric byproducts.

Self-Validating Protocol: Synthesis of 2-(Benzyloxy)pyridine
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous N,N-dimethylformamide (DMF, 0.5 M).

  • Deprotonation: Add 2-hydroxypyridine (1.0 equiv). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Causality: Adding NaH slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. A clear solution or a fine suspension of the sodium pyridinoxide should form. Validation Check: Complete dissolution or a uniform suspension indicates successful deprotonation.

  • Alkylation: Add benzyl bromide (1.05 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until consumption of the starting material is observed (typically 2-6 hours).[4]

  • Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

The Workhorse: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[7][8] This method is particularly valuable for synthesizing diaryl ethers, a class of compounds inaccessible via the Williamson synthesis due to the inertness of aryl halides to SN2 reactions.[9]

Mechanistic Consideration: The classical Ullmann reaction involves copper(I) species generated in situ, which undergo oxidative addition with the aryl halide, followed by reaction with the alkoxide/phenoxide and subsequent reductive elimination.[7] Traditional protocols required harsh conditions: high temperatures (>200 °C) and stoichiometric amounts of copper.[7]

Expertise & Experience in Practice:

  • Modern Catalytic Systems: Modern protocols have significantly improved the Ullmann reaction's utility. The use of soluble copper salts (e.g., CuI) with ligands like phenanthroline or N,N-dimethylglycine allows the reaction to proceed at much lower temperatures (90-120 °C) with catalytic amounts of copper.[10]

  • Substrate Scope: The reaction is generally tolerant of various functional groups. Electron-withdrawing groups on the aryl halide typically accelerate the reaction.[7] For the phenol component, electron-donating groups often lead to better yields.[11]

  • Solvent and Base: High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are standard.[7] A non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃, is required to generate the nucleophile.

Self-Validating Protocol: Synthesis of 3-(Phenoxy)pyridine
  • Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with copper(I) iodide (CuI, 0.1 equiv), 3-bromopyridine (1.0 equiv), phenol (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (0.4 M).

  • Degassing: Seal the tube and degas the mixture by three cycles of vacuum followed by backfilling with nitrogen. Causality: Removing dissolved oxygen is crucial as it can oxidize the active Cu(I) catalyst.

  • Reaction: Heat the mixture to 110-130 °C in an oil bath with vigorous stirring. Monitor the reaction by LC-MS. Validation Check: The appearance of the product mass and disappearance of starting materials confirms reaction progress.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

The Modern Powerhouse: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to form C-O bonds, providing a powerful and versatile method for synthesizing aryl and heteroaryl ethers.[12][13] It often proceeds under milder conditions and with greater functional group tolerance than the Ullmann condensation.

Mechanistic Consideration: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps involve the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the alcohol/phenol, deprotonation by a base, and finally, reductive elimination to form the ether product and regenerate the Pd(0) catalyst.[12]

Expertise & Experience in Practice:

  • Ligand is Everything: The success of the Buchwald-Hartwig coupling is critically dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for promoting the reductive elimination step, which is often rate-limiting for C-O coupling.

  • Precatalysts for Reliability: Using stable Pd-precatalysts (e.g., XPhos Pd G3) ensures the reliable formation of the active Pd(0) species in solution, leading to more reproducible results than using separate Pd sources and ligands.

  • Base and Solvent Synergy: A strong, non-nucleophilic base is required. Sterically hindered bases like NaOt-Bu or LiN(SiMe₃)₂ are common choices.[14][15] The solvent is typically an anhydrous aprotic solvent like toluene or dioxane.

Self-Validating Protocol: Synthesis of 4-(4-tert-Butylphenoxy)pyridine
  • Preparation: In a glovebox, combine 4-chloropyridine (1.0 equiv), 4-tert-butylphenol (1.2 equiv), a palladium precatalyst such as XPhos Pd G3 (0.02 equiv), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv) in a vial.

  • Solvent Addition: Add anhydrous toluene (0.5 M).

  • Reaction Setup: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated aluminum block at 100 °C. Causality: Pre-catalysts are air-stable, simplifying the setup, but the reaction itself is sensitive to oxygen and moisture, necessitating an inert atmosphere during the reaction.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor progress by taking a small aliquot, quenching it, and analyzing by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a short plug of silica gel, washing with additional ether.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash chromatography to obtain the pure diaryl ether.

Comparative Performance Data

The choice of method often comes down to a trade-off between cost, conditions, and substrate scope. The following table summarizes typical performance characteristics.

FeatureWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig C-O Coupling
Pyridine Partner PyridinolHalo- or PseudohalopyridineHalo- or Pseudohalopyridine
Alcohol Partner Primarily Alkyl HalidesAlcohols, PhenolsAlcohols, Phenols
Key Reagent Strong Base (e.g., NaH)Copper Catalyst (e.g., CuI)Palladium Catalyst & Ligand
Typical Temp. 50-100 °C[4][5]90-210 °C[7]80-110 °C
Yields 50-95% (substrate dependent)[4]Good to ExcellentGood to Excellent[14]
Primary Limitation Limited to SN2; no diaryl ethersHarsh conditions (classical); ligand/catalyst cost (modern)Catalyst/ligand cost & sensitivity
Key Advantage Inexpensive reagentsGood for diaryl ethers; robustBroad scope, mild conditions, high functional group tolerance

Conclusion and Future Outlook

Validating a synthetic route for pyridine-based ethers requires a systematic approach grounded in mechanistic understanding. The Williamson ether synthesis remains a cost-effective choice for simple alkyl pyridyl ethers from pyridinols and primary alkyl halides. For the crucial class of diaryl ethers, the Ullmann condensation offers a robust, copper-catalyzed solution, though modern protocols are preferred to avoid harsh classical conditions. The Buchwald-Hartwig C-O coupling represents the state-of-the-art, providing unparalleled scope, mildness, and functional group tolerance, albeit at a higher reagent cost.

As a senior scientist, the recommendation is to start with an analysis of your substrates. If a pyridinol and primary alkyl halide are readily available and the target is simple, the Williamson synthesis is a logical starting point. For all other cases, particularly for diaryl or complex heteroaryl ethers, a modern catalytic approach is superior. Initial screening should focus on a reliable Buchwald-Hartwig system due to its broad applicability. If cost is a major driver or if palladium catalysis proves problematic, a ligand-assisted Ullmann condensation is a powerful alternative. By following the self-validating protocols outlined and carefully monitoring reactions, researchers can confidently and efficiently access this vital class of compounds.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). PMC. Retrieved from [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]

  • Abd-Ella, A. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. ResearchGate. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Vedantu. (2024). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Books.
  • The Ullmann Ether Condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (n.d.). PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

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